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Spectroscopic Analysis of Myristyl Glyceryl Ether: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Myristyl glyceryl ether	
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Introduction

Myristyl Glyceryl Ether, also known as 1-O-tetradecyl-sn-glycerol, is a monoalkyl glyceryl ether with the chemical formula C₁₇H₃₆O₃.[1] It finds applications in the cosmetics industry, primarily as a skin-conditioning agent.[2] A thorough understanding of its molecular structure is crucial for quality control, formulation development, and safety assessment. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Myristyl Glyceryl Ether, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the fields of drug development and cosmetic science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **Myristyl Glyceryl Ether**, both ¹H and ¹³C NMR are employed to elucidate its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of **Myristyl Glyceryl Ether** exhibits characteristic signals corresponding to the protons in the myristyl chain and the glycerol backbone. The protons on the carbon adjacent to the ether oxygen are deshielded and appear at a lower field (higher ppm value) compared to the other methylene protons of the alkyl chain.[3]



Proton Assignment	Chemical Shift (δ) ppm (approx.)	Multiplicity	Coupling Constant (J) Hz (approx.)
-CH₃ (Myristyl chain)	0.88	Triplet	6.8
-(CH ₂)11- (Myristyl chain)	1.25	Multiplet	-
-CH ₂ -CH ₂ -O- (Myristyl chain)	1.55	Multiplet	-
-CH ₂ -O- (Myristyl chain)	3.42	Triplet	6.6
-O-CH ₂ -CH(OH)- (Glycerol)	3.45 - 3.55	Multiplet	-
-CH(OH)-CH₂OH (Glycerol)	3.60 - 3.70	Multiplet	-
-CH(OH)- (Glycerol)	3.80 - 3.90	Multiplet	-
-OH (Glycerol)	Broad Singlet	-	-

¹³C NMR Spectral Data

The 13 C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms attached to the ether and hydroxyl groups are shifted downfield. Ether carbon atoms typically absorb in the 50 to 80 δ range.[3]



Carbon Assignment	Chemical Shift (δ) ppm (approx.)
-CH₃ (Myristyl chain)	14.1
-(CH ₂) ₁₁ - (Myristyl chain)	22.7 - 31.9
-CH ₂ -CH ₂ -O- (Myristyl chain)	26.1
-CH ₂ -O- (Myristyl chain)	71.8
-O-CH ₂ -CH(OH)- (Glycerol)	70.5
-CH(OH)-CH₂OH (Glycerol)	64.2
-CH(OH)- (Glycerol)	72.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **Myristyl Glyceryl Ether** is expected to show strong absorptions corresponding to O-H stretching, C-H stretching, and C-O stretching.[3]

Vibrational Mode	Frequency (cm ⁻¹) (approx.)	Intensity
O-H Stretch (Hydrogen- bonded)	3200 - 3550	Strong, Broad
C-H Stretch (Alkyl)	2850 - 2960	Strong
C-O Stretch (Ether)	1050 - 1150	Strong
C-O Stretch (Primary Alcohol)	~1050	Strong
C-O Stretch (Secondary Alcohol)	~1100	Strong
O-H Bend	1350 - 1480	Medium
CH ₂ Bend	~1465	Medium

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular ion peak for **Myristyl Glyceryl Ether** (C₁₇H₃₆O₃) is expected at m/z 288.5.[1] The fragmentation of ethers is often initiated by cleavage of the C-C bond adjacent (alpha) to the oxygen atom.

Fragment (m/z)	Possible Structure / Loss
288.5	[M]+ (Molecular Ion)
271	[M - OH]+
257	[M - CH ₂ OH] ⁺
101	[CH ₂ (OH)CH(OH)CH ₂] ⁺
75	[CH ₂ (OH)CH=OH]+
45	[CH ₂ =OH] ⁺

Experimental Protocols NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of Myristyl Glyceryl Ether in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher.
- Acquire the spectrum at room temperature.
- Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.



• The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

- The ¹³C NMR spectrum is recorded on the same instrument, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
- Proton decoupling is used to simplify the spectrum to singlets for each carbon.
- A wider spectral width (e.g., 0-220 ppm) is used.
- A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the liquid or solid Myristyl Glyceryl Ether sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

FT-IR Spectrum Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

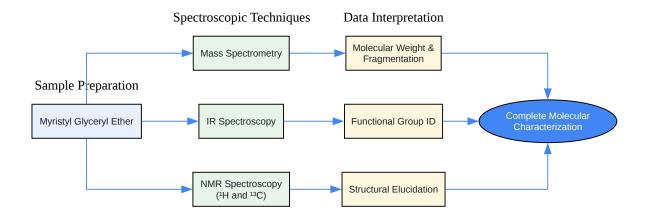


- Prepare a dilute solution of **Myristyl Glyceryl Ether** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- If derivatization is required to improve volatility and thermal stability, the hydroxyl groups can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis:

- A gas chromatograph equipped with a mass selective detector is used.
- Inject 1 μL of the prepared sample into the GC.
- Use a non-polar capillary column (e.g., DB-5ms).
- The oven temperature program can start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to ensure elution of the compound.
- The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
- The mass spectrum is recorded over a mass range of m/z 40-500.

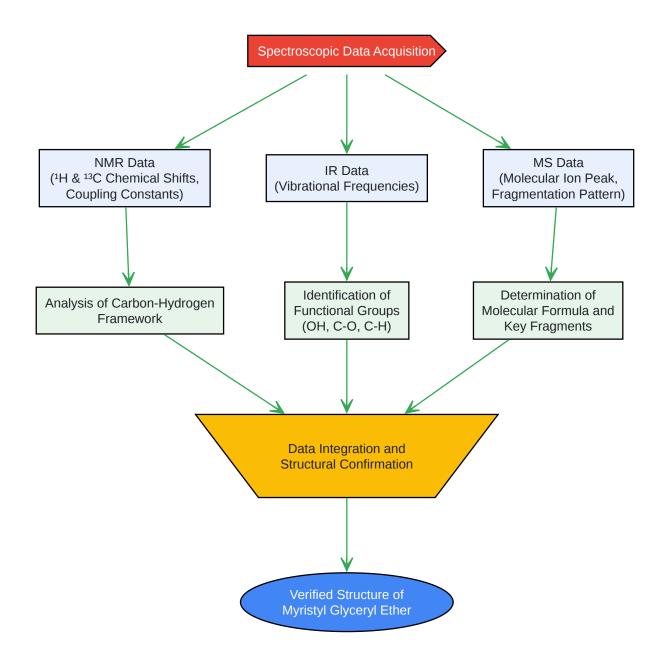
Visualizations





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Caption: Workflow for the spectroscopic analysis of Myristyl Glyceryl Ether.



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Caption: Logical flow for integrating spectroscopic data to confirm molecular structure.



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